molecular formula C17H23N3OS B11525227 3-[(2-ethylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione

3-[(2-ethylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B11525227
M. Wt: 317.5 g/mol
InChI Key: VXVOEUPGWSDEKZ-UHFFFAOYSA-N
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Description

3-[(2-ethylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that features a unique combination of functional groups, including an oxadiazole ring and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-ethylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves a multi-step process:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the Piperidine Moiety: The piperidine moiety can be introduced via a Mannich reaction, where the oxadiazole intermediate reacts with formaldehyde and 2-ethylpiperidine.

    Final Assembly: The final compound is obtained by coupling the piperidine-substituted oxadiazole with 4-methylphenyl isothiocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thione group can undergo oxidation to form the corresponding sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield various reduced derivatives.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. This makes it a candidate for drug discovery and development, particularly in targeting specific biological pathways.

Medicine

Medicinally, this compound and its derivatives are being explored for their potential therapeutic effects. They have shown promise in preliminary studies as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism by which 3-[(2-ethylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione exerts its effects is largely dependent on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. In receptor modulation, it may interact with receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-methylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione
  • 3-[(2-ethylpiperidin-1-yl)methyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione

Uniqueness

Compared to similar compounds, 3-[(2-ethylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group, for example, may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.

Properties

Molecular Formula

C17H23N3OS

Molecular Weight

317.5 g/mol

IUPAC Name

3-[(2-ethylpiperidin-1-yl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C17H23N3OS/c1-3-15-6-4-5-11-19(15)12-20-17(22)21-16(18-20)14-9-7-13(2)8-10-14/h7-10,15H,3-6,11-12H2,1-2H3

InChI Key

VXVOEUPGWSDEKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1CN2C(=S)OC(=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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